Cas no 946214-88-6 (N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide)

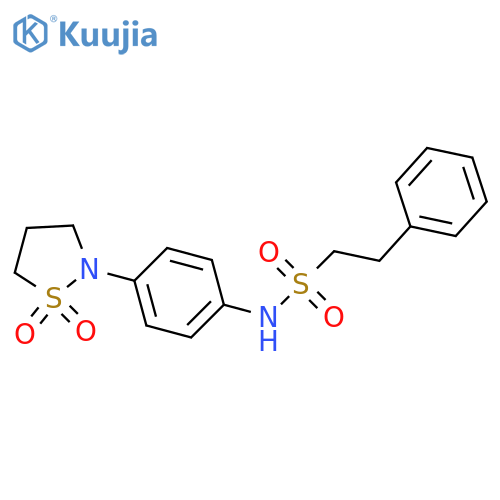

946214-88-6 structure

商品名:N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide

CAS番号:946214-88-6

MF:C17H20N2O4S2

メガワット:380.481701850891

CID:5513679

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenylethanesulfonamide

- N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide

-

- インチ: 1S/C17H20N2O4S2/c20-24(21,14-11-15-5-2-1-3-6-15)18-16-7-9-17(10-8-16)19-12-4-13-25(19,22)23/h1-3,5-10,18H,4,11-14H2

- InChIKey: TWIZHNPGYHTVSG-UHFFFAOYSA-N

- ほほえんだ: C(S(NC1=CC=C(N2CCCS2(=O)=O)C=C1)(=O)=O)CC1=CC=CC=C1

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2035-0034-2μmol |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2035-0034-5μmol |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2035-0034-15mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2035-0034-20mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2035-0034-1mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2035-0034-10mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2035-0034-2mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2035-0034-20μmol |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2035-0034-3mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2035-0034-5mg |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-phenylethane-1-sulfonamide |

946214-88-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

946214-88-6 (N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-phenylethane-1-sulfonamide) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量